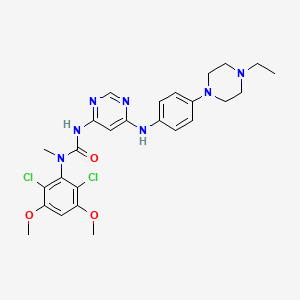![molecular formula C22H26N2O6S B14799163 2-Methoxyethyl 4-oxo-4-({[4-(2-phenoxyethoxy)phenyl]carbamothioyl}amino)butanoate](/img/structure/B14799163.png)
2-Methoxyethyl 4-oxo-4-({[4-(2-phenoxyethoxy)phenyl]carbamothioyl}amino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxyethyl 4-oxo-4-[({[4-(2-phenoxyethoxy)phenyl]amino}carbonothioyl)amino]butanoate is a complex organic compound with a unique structure that includes a methoxyethyl group, a phenoxyethoxy group, and a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 4-oxo-4-[({[4-(2-phenoxyethoxy)phenyl]amino}carbonothioyl)amino]butanoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the butanoate backbone: This can be achieved through esterification reactions involving butanoic acid derivatives.
Introduction of the phenoxyethoxy group: This step often involves nucleophilic substitution reactions where a phenoxyethanol derivative reacts with an appropriate leaving group.
Attachment of the methoxyethyl group: This can be done through etherification reactions using methoxyethanol and suitable catalysts.
Final assembly: The final step involves coupling the intermediate compounds through amide or thioamide bond formation, often using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxyethyl 4-oxo-4-[({[4-(2-phenoxyethoxy)phenyl]amino}carbonothioyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-methoxyethyl 4-oxo-4-[({[4-(2-phenoxyethoxy)phenyl]amino}carbonothioyl)amino]butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2-methoxyethyl 4-oxo-4-[({[4-(2-phenoxyethoxy)phenyl]amino}carbonothioyl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid
- 2-methoxyethyl 4-oxo-4-({[(2-{[(1-phenylethyl)amino]carbonyl}phenyl)amino]carbonothioyl}amino)butanoate
- 2-methoxyethyl 4-oxo-4-[({4-[(tetrahydro-2-furanylmethyl)sulfamoyl]phenyl}carbamothioyl)amino]butanoate
Uniqueness
2-methoxyethyl 4-oxo-4-[({[4-(2-phenoxyethoxy)phenyl]amino}carbonothioyl)amino]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H26N2O6S |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
2-methoxyethyl 4-oxo-4-[[4-(2-phenoxyethoxy)phenyl]carbamothioylamino]butanoate |
InChI |
InChI=1S/C22H26N2O6S/c1-27-13-14-30-21(26)12-11-20(25)24-22(31)23-17-7-9-19(10-8-17)29-16-15-28-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H2,23,24,25,31) |
Clé InChI |
HQJDKDOLHBIZRY-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(=O)CCC(=O)NC(=S)NC1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,4-dichlorophenoxy)-N-[(4-{[(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)sulfonyl]amino}phenyl)sulfonyl]butanamide](/img/structure/B14799080.png)

![ethyl (3E)-3-[2-(diphenylacetyl)hydrazinylidene]-2-ethylbutanoate](/img/structure/B14799087.png)
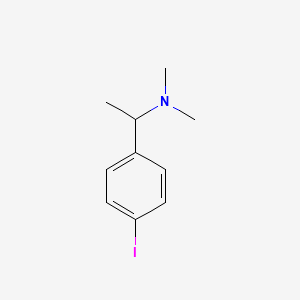
![4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14799104.png)
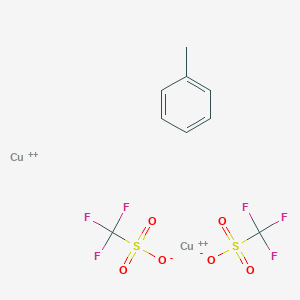
![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B14799107.png)
![tert-butyl 4-[[4-[[2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B14799112.png)
![(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one; 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen; 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen](/img/structure/B14799113.png)
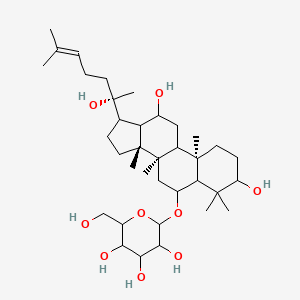
![N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline](/img/structure/B14799128.png)
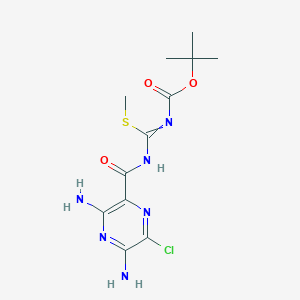
![(2E)-N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14799133.png)
